molecular formula C10H5FN2O2 B13942963 6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile

6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile

Cat. No.: B13942963
M. Wt: 204.16 g/mol
InChI Key: KBNKYCRFXLUWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile is a compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position, which often enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile typically involves the reaction of anthranilic acid derivatives with appropriate fluorinating agents. One common method involves the use of fluorinated aniline derivatives, which undergo cyclization and subsequent functional group transformations to yield the desired quinolone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline diones, while reduction can produce hydroxyquinolines .

Scientific Research Applications

6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile involves its interaction with specific molecular targets. It often inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the fluorine atom at the 6th position enhances its stability and activity compared to non-fluorinated analogs .

Properties

IUPAC Name

6-fluoro-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O2/c11-5-1-2-8-6(3-5)9(14)7(4-12)10(15)13-8/h1-3H,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNKYCRFXLUWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(C(=O)N2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.